molecular formula Ho B098347 Holmium-162 CAS No. 15700-49-9

Holmium-162

Cat. No.: B098347
CAS No.: 15700-49-9
M. Wt: 161.9291 g/mol
InChI Key: KJZYNXUDTRRSPN-OIOBTWANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Holmium-162 is a synthetic radioactive isotope. Holmium is a rare-earth element with the highest magnetic strength of any naturally occurring element . Common radioactive isotopes of holmium mentioned in research include Holmium-166, which is used in medical applications, and Holmium-163, which has a long half-life . Naturally occurring holmium is found in minerals such as monazite and gadolinite and is commercially extracted through ion-exchange techniques . General research applications for holmium isotopes include their use as burnable poisons in nuclear reactors due to their high neutron capture cross-section , and in medical settings for treatments such as laser surgery for cancers and kidney stones . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

15700-49-9

Molecular Formula

Ho

Molecular Weight

161.9291 g/mol

IUPAC Name

holmium-162

InChI

InChI=1S/Ho/i1-3

InChI Key

KJZYNXUDTRRSPN-OIOBTWANSA-N

SMILES

[Ho]

Isomeric SMILES

[162Ho]

Canonical SMILES

[Ho]

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Challenges

Synthesis and Handling: Ho-162 requires inert atmospheres to prevent combustion, as noted for elemental holmium . Characterization of holmium isotopes demands high-resolution mass spectrometry (HRMS) and neutron activation analysis .

Safety data specific to Ho-162 (e.g., acute toxicity) are absent, though general holmium hazards include flammability and water reactivity .

Preparation Methods

Production Pathway and Nuclear Reactions

The primary route for 163Ho production involves neutron capture on 162Er, followed by beta decay:

162Er+n163Erβ163Ho(t1/2=75 min)[2]^{162}\text{Er} + n \rightarrow ^{163}\text{Er} \xrightarrow{\beta^-} ^{163}\text{Ho} \quad (t_{1/2} = 75\ \text{min})

This method leverages the high thermal neutron flux (>1015 n cm2 s1>10^{15}\ \text{n cm}^{-2}\ \text{s}^{-1}) of reactors like ILL’s High Flux Reactor. Enriched 162Er2_2O3_3 (20–28% isotopic purity) is irradiated for 50–55 days, yielding 163Ho activities of 100 MBq per batch. Competing pathways, such as proton irradiation of dysprosium, are less efficient due to lower cross-sections and material availability.

Irradiation Parameters and Yield Optimization

Key parameters for maximizing 163Ho yield include:

  • Neutron flux : 1.2×1015 n cm2 s11.2 \times 10^{15}\ \text{n cm}^{-2}\ \text{s}^{-1} (ILL V4 beam tube).

  • Irradiation duration : 50–55 days to approach saturation for 163Er production.

  • Target mass : 30–470 mg of enriched 162Er2_2O3_3, depending on batch size.

Post-irradiation, the target contains 163Ho alongside parasitic isotopes like 166mHo (produced via 165Ho(n,γ)^{165}\text{Ho}(n,\gamma) reactions). For example, a 50-day irradiation of 30 mg 162Er yields:

1.2×1018 atoms 163Ho,7 kBq 166mHo[2]1.2 \times 10^{18}\ \text{atoms}\ ^{163}\text{Ho},\quad 7\ \text{kBq}\ ^{166}\text{mHo}

Chemical Separation of Holmium from Erbium

Dissolution and Initial Purification

Irradiated Er2_2O3_3 is dissolved in 7 M HNO3_3 , adjusted to pH 4 with NH4_4OH, and spiked with 171Er^{171}\text{Er} (7.52 h half-life) as a gamma-emitting tracer. The solution undergoes cation exchange chromatography using Bio-Rad Aminex HPX87H resin (23 cm column, 0.66 mL/min flow rate). Erbium elutes first, followed by holmium, monitored via gamma spectrometry (Figure 1).

High-Purity Isolation via LN1 Resin

Holmium fractions are further purified using Triskem LN1 extraction chromatography. A 16 cm column with 4.7 g resin strips residual erbium and dysprosium impurities using gradient HNO3_3 elution. Final Ho recovery exceeds 95% , with Er/Ho separation factors of 10310^310410^4.

Table 1: Impurity Content in Pre-Irradiated 162Er2_2O3_3

ImpurityConcentration (ppm)
Dy5160
Yb1530
Tm360
Ho235

Mass Separation for Isotopic Purification

Ion Implantation and Magnetic Separation

To mitigate 166mHo contamination (t1/2_{1/2} = 1132 years), mass separation is performed using a Penning sputter ion source coupled to a magnetic sector. The process achieves:

  • Mass resolution : M/ΔM>300M/\Delta M > 300, sufficient to separate 163Ho (M = 162.94) from 166mHo (M = 165.94).

  • Implantation efficiency : 80–90% for 163Ho into gold absorbers.

Post-Separation Analysis

Sector-field mass spectrometry (Thermo Fisher Element 2) confirms isotopic purity. A typical post-separation batch contains:

^{163}\text{Ho}:\ 99.2\%,\quad ^{165}\text{Ho}:\ 0.7\%,\quad ^{166}\text{mHo}:\ 0.1\%

Integration into Microcalorimeter Arrays

Absorber Fabrication

163Ho is embedded into TES (Transition-Edge Sensor) microcalorimeters via ion implantation. A 100 nm Au:163Ho layer is sputtered onto a 1 μm gold absorber, encapsulated by a second gold layer to prevent oxidation.

Detector Performance Metrics

  • Energy resolution : 5 eV FWHM at 2.8 keV (163Ho EC decay energy).

  • Time resolution : 10 μs rise time, compatible with microwave SQUID multiplexing.

Challenges and Mitigation Strategies

Parasitic Isotope Production

166mHo arises primarily from:

  • 165Ho(n,γ)^{165}\text{Ho}(n,\gamma) in Er targets (Ho impurity ≥235 ppm).

  • 164Dy(n,γ)^{164}\text{Dy}(n,\gamma)165Dy(β)^{165}\text{Dy}(\beta^-)165Ho^{165}\text{Ho}.

Reducing Dy and Ho impurities below 100 ppm in Er2_2O3_3 suppresses 166mHo yields by 90% .

Erbium Recycling

Post-separation Er is recovered via HNO3_3 evaporation and oxide combustion, achieving 98% recycling efficiency for reuse in subsequent irradiations .

Q & A

Basic Research Questions

Q. What are the critical physical and nuclear properties of Holmium-162 that dictate its experimental handling and safety protocols?

  • Methodological Answer : this compound’s isotopic stability, half-life, and decay pathways (e.g., β⁻ decay) must be characterized using mass spectrometry and gamma spectroscopy. Handling requires radiation shielding (e.g., lead-lined containers) and adherence to ALARA principles. While general holmium safety protocols (e.g., skin/eye protection during powder handling) apply , isotopic-specific risks (e.g., radiation exposure) necessitate additional safeguards, such as dosimetry monitoring and institutional radiation safety approvals.

Q. What methodologies are recommended for synthesizing and isolating this compound isotopes in laboratory settings?

  • Methodological Answer : Synthesis typically involves neutron activation of natural holmium (¹⁶⁵Ho) in nuclear reactors, followed by chemical separation via ion-exchange chromatography or solvent extraction. Key variables include neutron flux density, irradiation time, and post-irradiation purification efficiency. Experimental design should prioritize reproducibility by documenting parameters (e.g., irradiation duration, separation resin type) and cross-referencing with established protocols for rare-earth isotope isolation .

Q. How can researchers validate the purity and isotopic composition of this compound samples post-synthesis?

  • Methodological Answer : Employ inductively coupled plasma mass spectrometry (ICP-MS) for isotopic ratio analysis and neutron activation analysis (NAA) to quantify trace impurities. Cross-validate results with gamma-ray spectroscopy to confirm decay signatures. For reproducibility, replicate measurements under controlled conditions (e.g., consistent spectrometer calibration) and compare against certified reference materials .

Advanced Research Questions

Q. How should experimental designs be structured to investigate this compound’s decay pathways while minimizing interference from coexisting isotopes?

  • Methodological Answer : Utilize factorial design frameworks (Table 16.2 in ) to isolate variables such as decay time, detector geometry, and shielding materials. Implement control groups with non-radioactive holmium to baseline instrumental noise. Advanced statistical tools (e.g., Monte Carlo simulations) can model interference effects and optimize detection thresholds.

Q. What strategies resolve contradictions between theoretical predictions and experimental data on this compound’s nuclear stability?

  • Methodological Answer : Systematic error analysis is critical. For example, discrepancies in half-life measurements may arise from detector efficiency variations or sample contamination. Replicate experiments across independent labs, standardize calibration protocols, and apply Bayesian statistics to quantify uncertainty. Peer consultation and literature meta-analyses (e.g., comparing results from reactor vs. accelerator-based syntheses) can identify systemic biases .

Q. How can researchers formulate hypotheses about this compound’s behavior under extreme conditions (e.g., high-temperature plasma)?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to align hypotheses with practical constraints. For instance, computational modeling (e.g., density functional theory) can predict isotopic behavior in plasmas, which is then tested via laser-induced breakdown spectroscopy (LIBS). Hypothesis development should integrate multi-disciplinary insights (e.g., materials science for containment vessel design) .

Q. What are the best practices for reporting this compound research to ensure reproducibility and academic rigor?

  • Methodological Answer : Follow IUPAC guidelines for isotopic data presentation, including tabulated decay constants, irradiation parameters, and purity metrics. Use structured abstracts (<200 words) to summarize key findings and provide supplementary materials (e.g., raw spectral data, calibration curves) in machine-readable formats. Adhere to journal-specific protocols for experimental details (e.g., ACS Style Guidelines) to avoid redundancy while ensuring transparency .

Future Research Directions

Q. What novel experimental approaches could address gaps in understanding this compound’s role in nuclear medicine or materials science?

  • Methodological Answer : Explore this compound’s potential as a radiopharmaceutical precursor by investigating its chelation chemistry with ligands like DOTA. For materials science, study its incorporation into neutron-absorbing alloys using neutron diffraction. Pilot studies should prioritize feasibility assessments (e.g., radiolytic stability of compounds) and leverage high-flux reactor facilities for scaled production .

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